

# Troubleshooting poor adhesion of coatings with Pigment Violet 2

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## Compound of Interest

Compound Name: Pigment Violet 2

Cat. No.: B1143388

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## Technical Support Center: Pigment Violet 23

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered when using **Pigment Violet 23** in coating formulations. The following information is intended for researchers, scientists, and professionals in drug development and related fields who are utilizing this pigment in their experimental work.

## Troubleshooting Guide: Poor Coating Adhesion

Poor adhesion of coatings containing **Pigment Violet 23** can manifest as flaking, peeling, or blistering, compromising the integrity and performance of the final product.<sup>[1][2][3][4]</sup> This guide provides a systematic approach to identifying and resolving common adhesion problems.

**Question:** My coating with **Pigment Violet 23** is exhibiting poor adhesion. What are the potential causes and how can I fix them?

**Answer:** Poor adhesion is often a multi-faceted issue. The underlying cause can typically be traced back to one of three main areas: substrate preparation, coating formulation, or the application and curing process.

## Inadequate Substrate Preparation

Proper preparation of the substrate is the foundation for good coating adhesion.[5][6] A contaminated or improperly prepared surface will prevent the coating from forming a strong bond.

- Problem: Surface Contamination
  - Cause: The presence of oils, grease, dust, rust, or other foreign matter on the substrate surface can act as a barrier, preventing the coating from making direct contact.[5][7] Even fingerprints can leave behind oils that inhibit adhesion.[5]
  - Solution: Thoroughly clean the substrate using appropriate methods such as solvent wiping, alkaline washing, or degreasing.[5] Ensure the surface is completely dry before applying the coating.
- Problem: Improper Surface Profile
  - Cause: Very smooth surfaces may not provide enough texture for the coating to mechanically grip onto.[2][4]
  - Solution: Create a suitable surface profile through methods like abrasive blasting or chemical etching.[5] This increases the surface area and provides an anchor for the coating.

## Coating Formulation Issues

The composition of the coating itself plays a critical role in adhesion. The interaction between **Pigment Violet 23**, the binder, and other additives must be optimized.

- Problem: Poor Pigment Dispersion
  - Cause: **Pigment Violet 23**, with its small particle size and high surface area, can be challenging to disperse properly.[8][9] Agglomerates of pigment particles can create weak points in the coating film, leading to cohesive failure.
  - Solution: Utilize high-shear mixing to ensure the pigment is fully dispersed in the binder. The use of appropriate wetting and dispersing agents can also improve pigment dispersion.

- Problem: Incompatibility between Pigment and Binder
  - Cause: The surface chemistry of **Pigment Violet 23** may not be compatible with the chosen binder system, leading to poor wetting of the pigment particles by the polymer matrix.
  - Solution: Select a binder system that is known to be compatible with dioxazine pigments. [\[10\]](#) Consider using a grade of **Pigment Violet 23** that has been surface-treated to improve compatibility.[\[11\]](#) The addition of an adhesion promoter to the formulation can also enhance the bond between the coating and the substrate.[\[12\]](#)[\[13\]](#)
- Problem: Incorrect Pigment-to-Binder Ratio
  - Cause: An excessively high pigment concentration can lead to a "pigment-rich" and binder-starved film, resulting in poor cohesion and adhesion. **Pigment Violet 23** is noted to be a "thirsty" pigment, requiring a sufficient amount of binder.[\[9\]](#)
  - Solution: Optimize the pigment-to-binder ratio. Start with the manufacturer's recommended ratio and adjust as needed based on experimental results.

## Application and Curing Defects

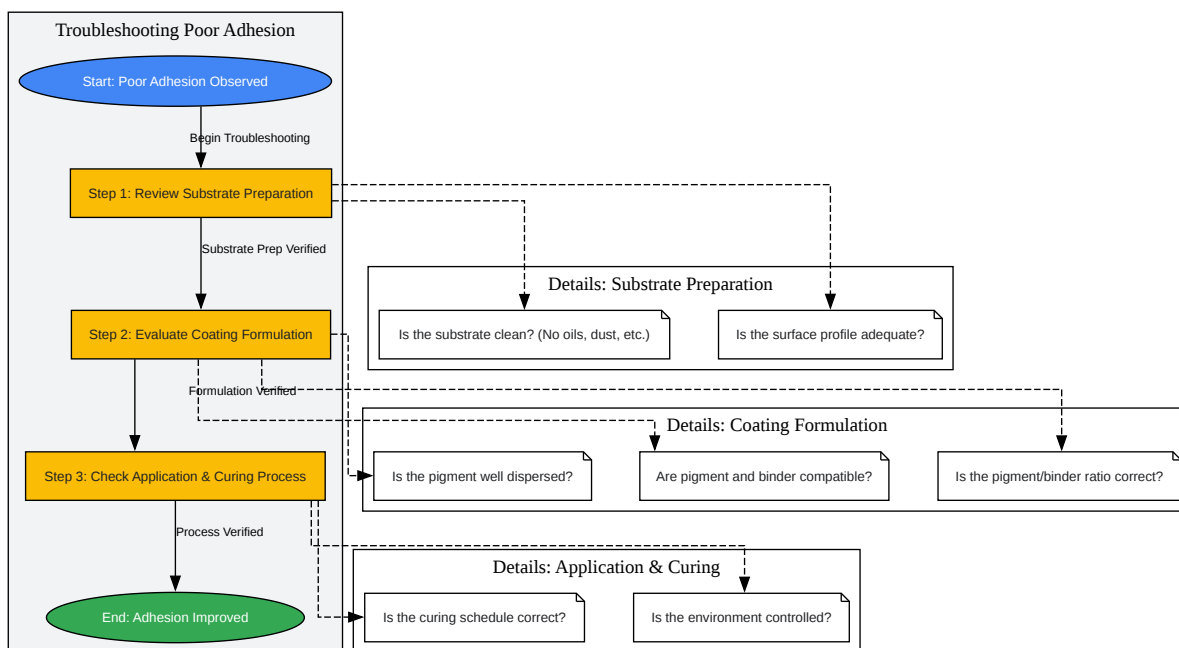
The final step of applying and curing the coating is critical for achieving the desired film properties and adhesion.

- Problem: Improper Curing
  - Cause: Insufficient or excessive curing time and/or temperature can prevent the coating from developing its full adhesive strength.[\[1\]](#)[\[5\]](#)[\[14\]](#)
  - Solution: Adhere strictly to the curing schedule specified in the technical data sheet for the coating system.[\[5\]](#) Ensure that curing equipment, such as ovens, are properly calibrated.
- Problem: Environmental Factors
  - Cause: High humidity or extreme temperatures during application and curing can introduce moisture or other contaminants, leading to blistering or loss of adhesion.[\[6\]](#)[\[15\]](#)

- Solution: Control the application environment. Apply coatings in a clean, dry, and temperature-controlled area.

## Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting poor adhesion of coatings containing **Pigment Violet 23**.



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Caption: A logical workflow for diagnosing and resolving poor coating adhesion.

## Frequently Asked Questions (FAQs)

Q1: What is **Pigment Violet 23** and what are its key properties?

**Pigment Violet 23** (CI 51319) is a dioxazine-based organic pigment known for its high tinting strength, intense reddish to bluish violet shade, and excellent light and weather fastness.<sup>[16]</sup><sup>[17]</sup> It is widely used in paints, inks, plastics, and other applications where a durable, vibrant violet color is desired.<sup>[16]</sup>

Q2: Are there different grades of **Pigment Violet 23**?

Yes, various grades of **Pigment Violet 23** are available, which may differ in particle size, surface treatment, and rheological properties.<sup>[16]</sup><sup>[18]</sup> Some grades are specifically designed for water-based or solvent-based systems.<sup>[18]</sup> It is important to select a grade that is compatible with your specific coating formulation.

Q3: How does the particle size of **Pigment Violet 23** affect coating properties?

The average particle size of **Pigment Violet 23** is typically very small, around 0.05 to 0.124 micrometers.<sup>[8]</sup><sup>[16]</sup> While a smaller particle size can contribute to higher color strength and transparency, it also increases the surface area, which can make the pigment more difficult to disperse and may require a higher binder ratio.

Q4: What binder systems are compatible with **Pigment Violet 23**?

**Pigment Violet 23** is compatible with a wide range of binder systems, including acrylics, oils, tempera, and watercolor/gouache.<sup>[19]</sup> In industrial applications, it is also used in nitrocellulose, polyurethane (PU), polyamide (PA), polyvinyl butyral (PVB), and chlorinated rubber (CAB) binder systems.<sup>[10]</sup>

Q5: Can **Pigment Violet 23** be used in powder coatings?

Yes, **Pigment Violet 23** is suitable for use in powder coatings due to its good heat stability.<sup>[20]</sup> However, as with liquid coatings, proper formulation and application are crucial for achieving good adhesion.

## Data Presentation

Table 1: Typical Physical and Chemical Properties of **Pigment Violet 23**

Property	Value Range	Source(s)
C.I. Name	Pigment Violet 23	<a href="#">[8]</a> <a href="#">[21]</a>
C.I. Number	51319	<a href="#">[8]</a> <a href="#">[21]</a>
Chemical Class	Dioxazine	<a href="#">[8]</a> <a href="#">[16]</a>
Average Particle Size	0.05 - 0.124 $\mu\text{m}$	<a href="#">[8]</a> <a href="#">[16]</a>
Specific Surface Area	80 - 95 $\text{m}^2/\text{g}$	<a href="#">[8]</a> <a href="#">[16]</a>
Oil Absorption	50 - 80 g/100g	<a href="#">[8]</a> <a href="#">[16]</a>
Heat Stability	180 - 280 $^{\circ}\text{C}$	<a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[21]</a>
Light Fastness (Full Shade)	7 - 8 (on a scale of 1-8)	<a href="#">[16]</a> <a href="#">[19]</a>

Table 2: Troubleshooting Summary

Problem Area	Potential Cause	Recommended Solution
Substrate Preparation	Contamination	Thoroughly clean and degrease the substrate. <a href="#">[5]</a>
Poor Surface Profile	Mechanically or chemically etch the surface. <a href="#">[5]</a>	
Coating Formulation	Poor Pigment Dispersion	Use high-shear mixing and dispersing agents.
Pigment-Binder Incompatibility	Select a compatible binder or surface-treated pigment; use an adhesion promoter. <a href="#">[12]</a>	
Incorrect Pigment-to-Binder Ratio	Optimize the formulation based on technical data sheets and experimental results. <a href="#">[9]</a>	
Application & Curing	Improper Curing	Follow the recommended curing time and temperature. <a href="#">[5]</a> <a href="#">[14]</a>
Environmental Issues	Control humidity and temperature during application.	

## Experimental Protocols

### Adhesion Testing

To quantitatively assess the adhesion of your coating, standardized test methods should be employed.

#### 1. Cross-Hatch Adhesion Test (ASTM D3359)

This test is a rapid and simple method for evaluating the adhesion of a coating to a substrate.

- Objective: To assess the adhesion of a coating by applying and removing pressure-sensitive tape over cuts made in the film.
- Methodology:

- Using a sharp blade or a special cross-hatch cutting tool, make a series of parallel cuts through the coating to the substrate.
- Make a second series of cuts at a 90-degree angle to the first set to create a grid or "cross-hatch" pattern.
- Brush the area lightly to remove any detached flakes or ribbons of coating.
- Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it into place.
- Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle back upon itself.
- Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (5B = no peeling or removal, 0B = more than 65% of the area has flaked or peeled).

## 2. Pull-Off Adhesion Test (ASTM D4541)

This test provides a quantitative measure of the adhesion strength of a coating.

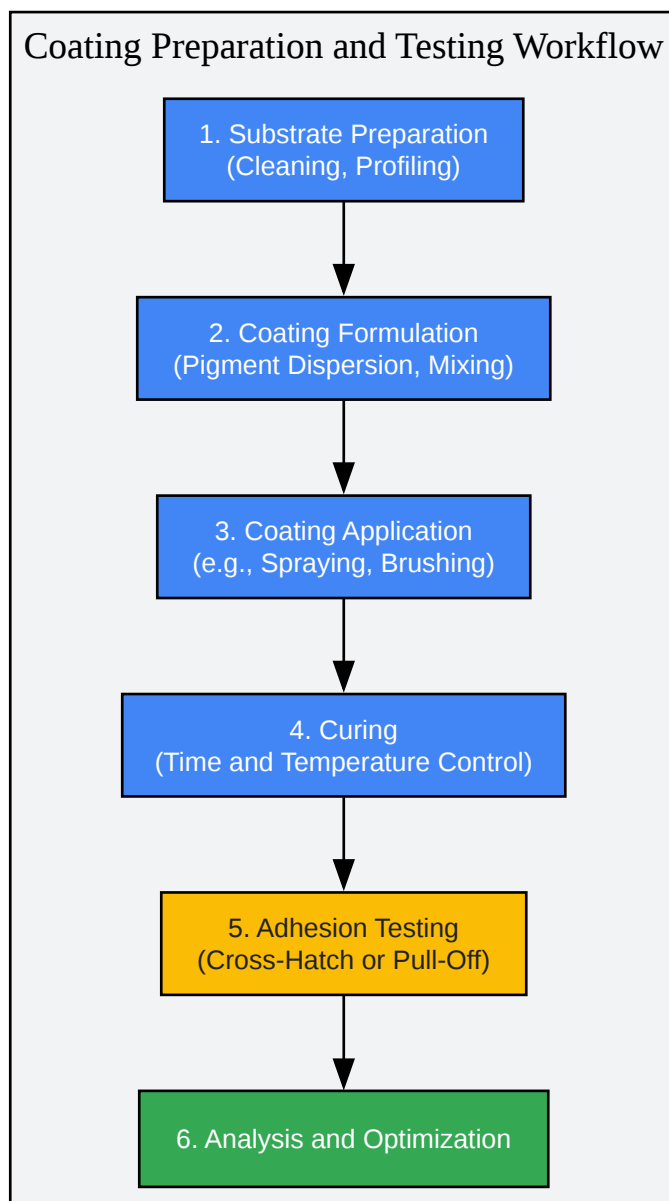
- Objective: To measure the force required to pull a specified diameter of coating away from its substrate.
- Methodology:
  - Secure a loading fixture (dolly) to the surface of the coating using an adhesive.
  - Once the adhesive has cured, attach a portable pull-off adhesion tester to the loading fixture.
  - Apply a perpendicular force to the fixture, gradually increasing the tension until the dolly is pulled off.
  - The force at which the pull-off occurs is recorded and reported as the adhesion strength (e.g., in psi or MPa).



- The nature of the failure (adhesive, cohesive, or substrate failure) should also be noted.

## Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing, applying, and testing a coating containing **Pigment Violet 23**.



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Caption: A general workflow for coating preparation, application, and adhesion testing.

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